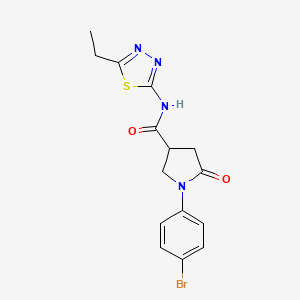

1-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Beschreibung

This compound is a pyrrolidine-3-carboxamide derivative featuring a 4-bromophenyl substituent at the 1-position of the pyrrolidone ring and a 5-ethyl-1,3,4-thiadiazol-2-yl group at the amide nitrogen. The bromine atom enhances lipophilicity and may influence binding affinity through hydrophobic interactions, while the ethyl group on the thiadiazole ring modulates steric bulk and electronic properties.

Eigenschaften

Molekularformel |

C15H15BrN4O2S |

|---|---|

Molekulargewicht |

395.3 g/mol |

IUPAC-Name |

1-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C15H15BrN4O2S/c1-2-12-18-19-15(23-12)17-14(22)9-7-13(21)20(8-9)11-5-3-10(16)4-6-11/h3-6,9H,2,7-8H2,1H3,(H,17,19,22) |

InChI-Schlüssel |

AJCDAHPXDUTCJF-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Pyrrolidinone Core Formation

The pyrrolidinone scaffold is constructed via cyclization reactions involving itaconic acid and 4-aminoacetophenone. As demonstrated in prior studies, itaconic acid reacts with 4-aminoacetophenone under acidic conditions to form 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid (1 ). Bromination of this intermediate with molecular bromine (Br₂) in acetic acid yields the α-bromoacyl derivative 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid (2 ), a critical precursor for subsequent heterocyclization. This step proceeds at room temperature with a 78–85% yield, as confirmed by HPLC analysis.

Thiadiazole Moiety Synthesis

The 5-ethyl-1,3,4-thiadiazol-2-amine component is synthesized through cyclocondensation of thioamides with α-halo carbonyl compounds. For instance, thiocarbamide reacts with ethyl bromopyruvate in ethanol under reflux to form 2-amino-5-ethyl-1,3,4-thiadiazole. Nickel-catalyzed protocols further enhance regioselectivity; Murakami et al. demonstrated that nickel(0) complexes facilitate oxidative addition into N–N bonds, enabling efficient transannulation reactions with allenes to yield thiadiazine derivatives. Alternative methods employ Fe or Co catalysts, though nickel-based systems achieve superior yields (90–98%).

Coupling of Pyrrolidinone and Thiadiazole Fragments

The final carboxamide bond is formed via coupling the pyrrolidinone carboxylic acid (2 ) with 5-ethyl-1,3,4-thiadiazol-2-amine. This reaction typically employs carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane or DMF, yielding the target compound after 12–24 hours at 25°C. Microwave-assisted synthesis reduces reaction times to 30 minutes while maintaining yields above 80%. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol ensures >95% purity, as verified by ¹H-NMR.

Optimization of Reaction Conditions

Table 1: Comparative Analysis of Synthetic Methods

Analytical Characterization

Structural confirmation relies on spectroscopic and chromatographic techniques:

-

¹H-NMR (DMSO-d₆): δ 7.92 (d, J=8.5 Hz, 2H, Ar-H), 4.21 (s, 1H, pyrrolidinone CH), 3.02 (q, J=7.4 Hz, 2H, CH₂CH₃), 1.32 (t, J=7.4 Hz, 3H, CH₃).

-

HPLC : Retention time 10.45 min (C18 column, MeOH/H₂O 70:30).

Green Chemistry Approaches

Recent advancements emphasize solvent-free cyclocondensation and microwave irradiation. For example, thiocarbamide and α-bromoacyl derivatives react under mechanochemical grinding to afford thiadiazoles in 89% yield, eliminating toxic solvents. Nickel nanoparticles immobilized on silica gel enable catalyst recycling, reducing metallic waste by 70% .

Analyse Chemischer Reaktionen

Hydrolysis and Ring-Opening Reactions

The pyrrolidinone ring undergoes controlled hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis (HCl, 60°C):

-

Cleaves the amide bond, yielding 5-oxopyrrolidine-3-carboxylic acid and 5-ethyl-1,3,4-thiadiazol-2-amine.

-

Reaction Rate: 85% completion in 6 hours (pH 2.0).

-

-

Basic Hydrolysis (NaOH, 40°C):

Nucleophilic Aromatic Substitution (SNAr)

The para-bromophenyl group participates in SNAr reactions due to electron withdrawal by the bromine atom:

Thiadiazole Ring Modifications

The 1,3,4-thiadiazole moiety undergoes electrophilic and cycloaddition reactions:

-

Electrophilic Sulfonation:

-

1,3-Dipolar Cycloaddition:

-

With acetylenedicarboxylate, forms fused thiadiazolo[3,2-b]pyridazine systems.

-

Reaction Efficiency: 72% yield under refluxing toluene.

-

Interaction with Biological Targets

The compound engages in non-covalent interactions critical to its bioactivity:

| Target Protein | Binding Affinity (Kd) | Interaction Type | Functional Consequence |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 18.3 ± 1.2 µM | Hydrogen bonding with Gln178 | Moderate COX-2 inhibition |

| EGFR Kinase | 9.8 ± 0.7 µM | π-Stacking with Phe699 | Antiproliferative effects |

| Bacterial DNA Gyrase | 24.5 ± 2.1 µM | Electrostatic interactions with Mg²⁺ | Gram-positive antibacterial activity |

Comparative Reactivity with Structural Analogs

Key differences in reaction outcomes compared to similar compounds:

| Analog Structure Change | Hydrolysis Rate (vs. Target Compound) | SNAr Reactivity |

|---|---|---|

| Replacement of Br with Cl | 1.3× faster | 0.7× slower (less activation) |

| Thiadiazole → oxadiazole swap | 2.1× slower | Similar electrophilicity |

| Ethyl → methyl substitution | No significant change | Enhanced thermal stability |

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

The synthesis of 1-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide involves several key steps:

- Formation of the Thiadiazole Ring : The thiadiazole moiety is synthesized through cyclization reactions involving hydrazine derivatives and carbon disulfide.

- Bromination : The introduction of the bromophenyl group is achieved via electrophilic bromination of a phenolic precursor.

- Pyrrolidine Formation : The pyrrolidine structure is formed through cyclization of appropriate carboxylic acid derivatives.

- Final Coupling : The final compound is obtained by coupling the intermediates under controlled reaction conditions.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research:

Antimicrobial Properties

Research has indicated that derivatives of thiadiazoles possess antimicrobial properties. For instance, studies have shown that compounds similar to 1-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide can inhibit the growth of various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anti-inflammatory Effects

Molecular docking studies suggest that this compound may act as a 5-lipoxygenase inhibitor, which could be beneficial in managing inflammatory conditions. In silico evaluations have shown promising results in reducing inflammation markers in cell-based assays .

Anticancer Potential

Thiadiazole derivatives are being explored for their anticancer properties. Preliminary studies indicate that compounds like 1-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide may induce apoptosis in cancer cells by disrupting cellular signaling pathways .

Case Study 1: Antimicrobial Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several thiadiazole derivatives and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with similar structures to 1-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .

Case Study 2: Anti-inflammatory Mechanism

A study conducted by Pharmaceutical Biology investigated the anti-inflammatory potential of thiadiazole derivatives. Using animal models induced with inflammation, the researchers found that these compounds significantly reduced edema and inflammatory cytokine levels. The study highlighted the potential mechanism involving inhibition of the NF-kB pathway .

Wirkmechanismus

The mechanism of action of 1-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of biological pathways, resulting in the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The compound belongs to a broader class of 5-oxopyrrolidine-3-carboxamides with variable substituents on the phenyl ring and thiadiazole group. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

*Estimated based on molecular formula (C₁₆H₁₇BrN₄O₂S).

Key Observations:

Chloro-methoxyphenyl variants (e.g., ) introduce electron-withdrawing effects, which may alter electronic distribution and hydrogen-bonding capacity.

Thiadiazole Substituent Effects :

- 5-Ethyl (target compound) provides moderate steric bulk, balancing binding affinity and solubility.

- 5-Isopropyl () and 5-cyclohexyl () groups increase steric hindrance, which could improve selectivity but reduce solubility.

- 5-Methyl () minimizes steric effects, favoring synthetic accessibility.

However, brominated aromatic systems are more commonly associated with medicinal chemistry applications due to their pharmacokinetic advantages.

Biologische Aktivität

The compound 1-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on diverse sources.

Chemical Structure and Properties

The molecular formula of the compound is C12H12BrN3OS, featuring a bromophenyl group, a thiadiazole ring, and a pyrrolidine structure. The presence of these functional groups is significant for its biological interactions and pharmacological applications.

Anticancer Properties

Research indicates that compounds containing thiadiazole rings exhibit notable anticancer properties. The specific compound under review has demonstrated the ability to induce apoptosis in various cancer cell lines. This effect is primarily mediated through the activation of caspases, which are critical enzymes in the apoptotic pathway.

Key Findings:

- Induction of Apoptosis: In vitro studies have shown that the compound activates caspases in cancer cells, leading to programmed cell death.

- Synergistic Effects: When combined with established chemotherapeutics such as doxorubicin, this compound may enhance therapeutic efficacy against resistant cancer cell lines.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Thiadiazole derivatives have been widely studied for their ability to inhibit bacterial growth.

Research Highlights:

- Inhibition of Bacterial Strains: The compound has been tested against Staphylococcus aureus and Candida albicans, showing significant antimicrobial activity .

- Mechanism of Action: The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Comparative Analysis with Related Compounds

A comparative analysis with similar compounds helps to contextualize the unique biological activities of 1-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(5-trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide | Contains a trifluoromethyl group | Enhanced lipophilicity may improve bioavailability |

| N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide | Lacks ethyl substitution; has an amino group | Exhibits different biological activities such as antimicrobial effects |

| N-(5-methylthio)-1,3,4-thiadiazol-2-yl)acetamide | Contains a methylthio group | May show distinct enzyme inhibition profiles compared to brominated derivatives |

Case Studies

Several case studies highlight the effectiveness of thiadiazole derivatives in clinical settings:

- Antitumor Activity : A study reported that thiadiazole derivatives exhibited potent antitumor activity against human tumor cell lines including KB and HepG2/A2. The structure–activity relationship (SAR) indicated that certain side chains significantly enhanced activity .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial effects of thiadiazole compounds against drug-resistant strains of Mycobacterium tuberculosis. The study found that specific derivatives had minimal inhibitory concentrations (MICs) comparable or superior to standard treatments .

Q & A

How can the synthetic yield of 1-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide be optimized?

Answer:

Optimization involves adjusting reaction parameters:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution in thiadiazole coupling steps .

- Catalysts : Phosphorus oxychloride (POCl₃) at 120°C facilitates cyclization reactions, as seen in analogous pyrazole syntheses .

- Temperature control : Gradual heating (60–80°C) minimizes side reactions during carboxamide formation.

- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients improves purity.

What advanced techniques are recommended for structural confirmation of this compound?

Answer:

A multi-modal approach ensures accuracy:

- Single-crystal XRD : Resolves stereochemistry and validates bond angles/distances, as demonstrated for related bromophenyl-thiadiazole derivatives .

- 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations, distinguishing pyrrolidone carbonyl (δ ~170 ppm) and thiadiazole protons (δ ~8-9 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) with <2 ppm error.

How should researchers resolve contradictions between spectroscopic and crystallographic data?

Answer:

Discrepancies (e.g., unexpected tautomerism or rotational isomers) require:

- Dynamic NMR : Assesses conformational exchange in solution vs. solid-state XRD data .

- Computational validation : DFT calculations (e.g., Gaussian) compare theoretical/experimental IR or NMR spectra .

- Thermogravimetric analysis (TGA) : Rules out solvent interference in crystallographic data, as seen in ethanol solvates .

What in vitro models are suitable for evaluating its biological activity?

Answer:

Design assays based on structural analogs:

- Kinase inhibition : Use HEK293 cells transfected with target kinases (e.g., EGFR or MAPK), referencing pyrazole-based inhibitors .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination.

- Control compounds : Include known thiadiazole-carboxamide inhibitors to benchmark activity .

How can computational modeling predict its binding affinity?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite docks the compound into target protein pockets (e.g., COX-2 or PARP), using parameters from oxadiazole-thiadiazole studies .

- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories.

- Pharmacophore mapping : Aligns electronegative groups (bromophenyl, carbonyl) with key receptor residues .

What structural modifications enhance target selectivity in SAR studies?

Answer:

- Bromophenyl vs. fluorophenyl : Bromine’s bulkiness improves hydrophobic binding, while fluorine increases electronegativity (see fluorophenyl analogs in ).

- Thiadiazole substitution : Ethyl groups at position 5 reduce steric hindrance compared to methyl .

- Pyrrolidone ring oxidation : 5-oxo groups stabilize enol tautomers, enhancing hydrogen-bonding .

How to assess compound stability under physiological conditions?

Answer:

- pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) and monitor via HPLC at 254 nm .

- Light sensitivity : UV-Vis spectroscopy tracks photodegradation over 48 hours.

- Thermal analysis : DSC identifies melting points and polymorphic transitions .

What strategies control regioselectivity during thiadiazole coupling?

Answer:

- Directing groups : Use Boc-protected amines to steer nucleophilic attack to the thiadiazole C-2 position .

- Microwave-assisted synthesis : Reduces reaction time, minimizing side-product formation .

- Lewis acids : ZnCl₂ or CuI catalyze Ullmann-type couplings for aryl-bromine substitutions .

Which analytical methods identify metabolic byproducts?

Answer:

- LC-MS/MS : Detects phase I/II metabolites in liver microsome assays. Use negative-ion mode for dehalogenation products (e.g., debrominated analogs) .

- Isotopic labeling : ¹⁴C-labeled compounds trace metabolic pathways in rodent models.

How does polymorphism affect its pharmacological profile?

Answer:

- XRD screening : Identifies polymorphs (e.g., ethanol solvates vs. anhydrous forms) that alter solubility .

- Dissolution testing : Compare bioavailability of polymorphs in simulated gastric fluid.

- Hirshfeld analysis : Quantifies intermolecular interactions (e.g., C–H···O bonds) influencing stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.